molecular formula C17H14ClN5O3S3 B14990424 2-(benzylsulfonyl)-5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B14990424
M. Wt: 468.0 g/mol
InChI Key: OHGOJQJGJDSYQM-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylmethanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a thiadiazole ring, and a sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenylmethanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of chlorinating agents to introduce the chlorine atom and sulfonylating agents to attach the sulfonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylmethanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-chloro-2-phenylmethanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-2-phenylmethanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14ClN5O3S3

Molecular Weight

468.0 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3S3/c1-2-8-27-17-23-22-15(28-17)21-14(24)13-12(18)9-19-16(20-13)29(25,26)10-11-6-4-3-5-7-11/h2-7,9H,1,8,10H2,(H,21,22,24)

InChI Key

OHGOJQJGJDSYQM-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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